Coproporphyrinogen I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coproporphyrinogen I belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human spleen tissue, and has also been primarily detected in blood. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the porphyrin metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the hereditary coproporphyria (HCP) pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, the porphyria variegata (PV) pathway, and the acute intermittent porphyria pathway. Outside of the human body, this compound can be found in a number of food items such as pepper (c. frutescens), narrowleaf cattail, irish moss, and persimmon. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a coproporphyrinogen. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
2. Plant Biology and Oxidative Stress In tobacco plants, reduced coproporphyrinogen oxidase activity caused by antisense RNA synthesis led to a range of growth retardation and necrosis, linking coproporphyrinogen accumulation to oxidative leaf damage. This highlights the role of coproporphyrinogen oxidase in managing oxidative stress in plants (Kruse, Mock, & Grimm, 1995).
3. Enzyme Mechanism Studies The 'overmetabolism' of harderoporphyrinogen-I by avian hemolysate preparations of coproporphyrinogen oxidase supports a proposed model of the active site of this enzyme, enhancing our understanding of its mechanisms (Lash, Keck, Mani, & Jones, 2002).
4. Molecular Cloning and Gene Expression Molecular cloning of the human coproporphyrinogen oxidase gene, mapped to chromosome band 3q12, provides a foundation for further genetic and molecular studies in human diseases related to this enzyme (Cacheux et al., 1994). Additionally, the isolation of full-length coproporphyrinogen oxidase clones from mouse erythroleukemia cells has enabled the expression of active coproporphyrinogen oxidase in mitochondria of transfected cultured cells, confirming the mitochondrial nature of the enzyme (Kohno et al., 1993).
5. Novel Mutations and Genetic Heterogeneity Novel mutations in the coproporphyrinogen oxidase gene were identified in patients with hereditary coproporphyria, highlighting the genetic heterogeneity of this disorder (Schreiber, Zhang, Senz, & Jamani, 1997).
Properties
CAS No. |
31110-56-2 |
---|---|
Molecular Formula |
C36H44N4O8 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
WIUGGJKHYQIGNH-UHFFFAOYSA-N |
SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |
melting_point |
171-174°C |
31110-56-2 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.